2-(2,6-Difluoro-3-methylphenyl)-2-fluoroacetic acid
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Overview
Description
2-(2,6-Difluoro-3-methylphenyl)-2-fluoroacetic acid is an organic compound with the molecular formula C9H7F3O2 It is characterized by the presence of two fluorine atoms and a methyl group attached to a benzene ring, along with a fluoroacetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,6-Difluoro-3-methylphenyl)-2-fluoroacetic acid typically involves the fluorination of 2,6-difluoro-3-methylbenzoic acid. One common method includes the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) or sulfur tetrafluoride (SF4) under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the implementation of safety measures to handle the reactive fluorinating agents.
Chemical Reactions Analysis
Types of Reactions
2-(2,6-Difluoro-3-methylphenyl)-2-fluoroacetic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or alkanes.
Scientific Research Applications
2-(2,6-Difluoro-3-methylphenyl)-2-fluoroacetic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: It may be used in the production of agrochemicals and other specialty chemicals
Mechanism of Action
The mechanism of action of 2-(2,6-Difluoro-3-methylphenyl)-2-fluoroacetic acid involves its interaction with specific molecular targets. The presence of fluorine atoms can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 2,6-Difluoro-3-methylbenzoic acid
- 2,6-Difluoro-3-methylbenzoyl chloride
- (E)-3-(2,6-Difluoro-3-methylphenyl)acrylic acid
Uniqueness
2-(2,6-Difluoro-3-methylphenyl)-2-fluoroacetic acid is unique due to the presence of both a fluoroacetic acid moiety and a difluoromethylphenyl group. This combination imparts distinct chemical properties, such as increased reactivity and potential for specific interactions with biological targets .
Biological Activity
2-(2,6-Difluoro-3-methylphenyl)-2-fluoroacetic acid is a fluorinated organic compound that has garnered attention for its potential biological activities. The unique structure, characterized by the presence of fluorine atoms, may enhance its pharmacological properties, making it a candidate for various therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms, potential therapeutic uses, and relevant case studies.
The chemical formula of this compound is C9H7F3O2, with a molecular weight of approximately 204.15 g/mol. The presence of multiple fluorine atoms contributes to its stability and lipophilicity, which are critical factors in drug design and development.
The biological activity of fluorinated compounds often stems from their ability to interact with biological targets such as enzymes and receptors. Preliminary studies indicate that this compound may exhibit:
- Antimicrobial Properties : Similar compounds have shown effectiveness against various microbial strains.
- Anti-inflammatory Effects : The introduction of fluorine can enhance the anti-inflammatory potential by modulating immune responses.
- Antiproliferative Activity : Research on structurally related compounds suggests potential anticancer properties through mechanisms involving cell cycle arrest and apoptosis.
Case Studies
- Anticancer Activity : A study investigated the antiproliferative effects of fluorinated derivatives on cancer cell lines. Results indicated that similar compounds induced significant cell death in sensitive cancer cells, suggesting that this compound could have a similar effect due to its structural analogies .
- Metabolic Pathways : The mercapturic acid pathway plays a significant role in the biotransformation of xenobiotic compounds. This pathway may be relevant for understanding how this compound is metabolized and its subsequent biological effects .
Comparative Analysis with Similar Compounds
To understand the unique biological activity of this compound, it is useful to compare it with structurally similar compounds:
Potential Applications
Given its promising biological activities, this compound could be explored for various applications:
- Pharmaceutical Development : As a lead compound for designing new drugs targeting cancer and inflammatory diseases.
- Agricultural Chemicals : Due to its potential antimicrobial properties, it may serve as an agrochemical agent.
Properties
Molecular Formula |
C9H7F3O2 |
---|---|
Molecular Weight |
204.15 g/mol |
IUPAC Name |
2-(2,6-difluoro-3-methylphenyl)-2-fluoroacetic acid |
InChI |
InChI=1S/C9H7F3O2/c1-4-2-3-5(10)6(7(4)11)8(12)9(13)14/h2-3,8H,1H3,(H,13,14) |
InChI Key |
OZNZUDLBPATBPR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C=C1)F)C(C(=O)O)F)F |
Origin of Product |
United States |
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